(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
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Overview
Description
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like methanesulfonyl chloride and cesium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4-amino-3-methylbutanoic acid
- (3R)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
- (3R)-4-{[(methoxy)carbonyl]amino}-3-methylbutanoic acid
Uniqueness
The uniqueness of (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its stability and ease of removal of the Boc protecting group. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C10H19NO4 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI Key |
FNYRVJJDNPAVSS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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